molecular formula C22H21NO4S B300640 (5Z)-5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]-1,3-thiazolidine-2,4-dione

(5Z)-5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]-1,3-thiazolidine-2,4-dione

Cat. No. B300640
M. Wt: 395.5 g/mol
InChI Key: IPOFSGPOMAOLOJ-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]-1,3-thiazolidine-2,4-dione, also known as TZD, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiazolidinediones and has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.

Mechanism of Action

The mechanism of action of (5Z)-5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]-1,3-thiazolidine-2,4-dione involves its interaction with peroxisome proliferator-activated receptor gamma (PPARγ), which is a transcription factor that regulates glucose and lipid metabolism. This compound acts as a PPARγ agonist, which leads to the activation of various downstream pathways that result in its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic patients. It has also been shown to reduce inflammation and oxidative stress, which are associated with various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using (5Z)-5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]-1,3-thiazolidine-2,4-dione in lab experiments is its well-established mechanism of action, which allows for precise and targeted studies. Additionally, this compound has been shown to exhibit low toxicity and good bioavailability, which makes it a suitable candidate for further development. However, one of the limitations of using this compound in lab experiments is its potential for off-target effects, which may complicate the interpretation of results.

Future Directions

There are several future directions for the study of (5Z)-5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]-1,3-thiazolidine-2,4-dione. One potential direction is the development of novel this compound derivatives that exhibit improved pharmacokinetic and pharmacodynamic properties. Another direction is the investigation of the potential of this compound in treating other diseases, such as neurodegenerative diseases and infectious diseases. Additionally, the use of this compound in combination with other drugs or therapies may be explored to enhance its therapeutic effects.

Synthesis Methods

The synthesis of (5Z)-5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]-1,3-thiazolidine-2,4-dione involves the condensation of 4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzaldehyde and thiosemicarbazide, followed by cyclization with ethyl acetoacetate. The resulting compound is then subjected to a Wittig reaction to form the final product. This method has been optimized to achieve high yields and purity.

Scientific Research Applications

(5Z)-5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting angiogenesis. Additionally, this compound has been studied for its potential use in treating diabetes by improving insulin sensitivity and reducing blood glucose levels.

properties

Molecular Formula

C22H21NO4S

Molecular Weight

395.5 g/mol

IUPAC Name

(5Z)-5-[(3-ethoxy-4-phenylmethoxy-5-prop-2-enylphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C22H21NO4S/c1-3-8-17-11-16(13-19-21(24)23-22(25)28-19)12-18(26-4-2)20(17)27-14-15-9-6-5-7-10-15/h3,5-7,9-13H,1,4,8,14H2,2H3,(H,23,24,25)/b19-13-

InChI Key

IPOFSGPOMAOLOJ-UYRXBGFRSA-N

Isomeric SMILES

CCOC1=CC(=CC(=C1OCC2=CC=CC=C2)CC=C)/C=C\3/C(=O)NC(=O)S3

SMILES

CCOC1=CC(=CC(=C1OCC2=CC=CC=C2)CC=C)C=C3C(=O)NC(=O)S3

Canonical SMILES

CCOC1=CC(=CC(=C1OCC2=CC=CC=C2)CC=C)C=C3C(=O)NC(=O)S3

Origin of Product

United States

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